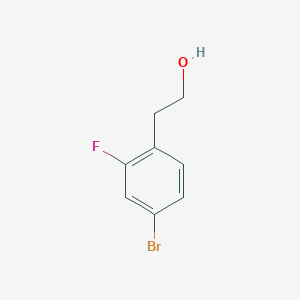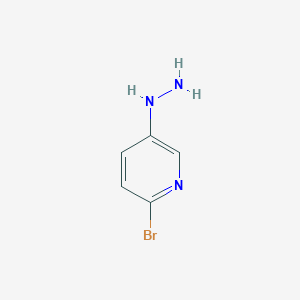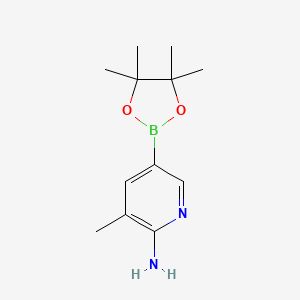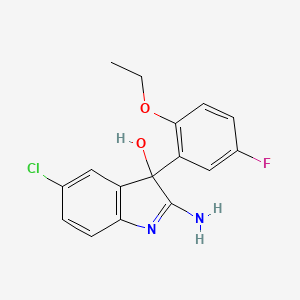
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, also known as 2-ACFEP, is an indole-based compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Histochemical Applications : Björklund and Stenevi (1970) demonstrated the use of acid catalysis in the formaldehyde condensation reaction for sensitive histochemical demonstration of tryptamines and phenylethylamines, highlighting the specificity for indolylethylamines and methoxylated phenylethylamines due to acid-catalyzed Pictet-Spengler reactions (Björklund & Stenevi, 1970).
Antimalarial Activity : Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating the potential for chemical modifications to enhance antimalarial potency, which encourages further clinical trials (Werbel et al., 1986).
Intermolecular Interactions : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions, which provides insights into the design of molecules with optimized properties (Shukla et al., 2014).
Pharmacological Applications
- Antitumor and Antimicrobial Agents : A diverse array of synthesized compounds based on the core structure of 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol and related frameworks has shown potent antiproliferative, antitumor, and antimicrobial activities. This includes compounds targeting tubulin polymerization, demonstrating the potential for developing new therapeutic agents (Romagnoli et al., 2006), (Xiong et al., 2009).
Material Science Applications
- Fluorescence Probes and Sensors : The manipulation of the chemical structure of related compounds to include fluorophores has enabled the creation of materials with unique optical properties, such as dual fluorescence effects and significant shifts in fluorescence emission spectra. These materials find applications in fluorescence probes and sensors, offering tools for biological and chemical analysis (Budziak et al., 2019).
Propriétés
IUPAC Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZAOHTZCMKRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

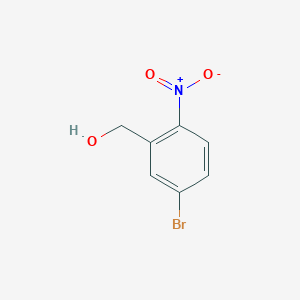
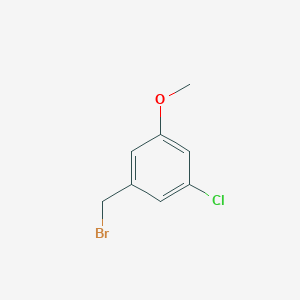


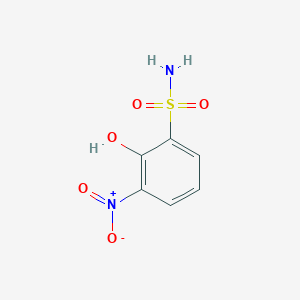

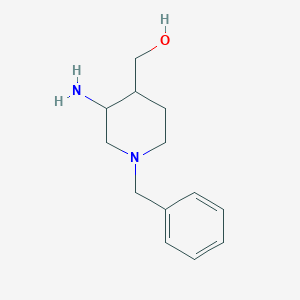
![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)
